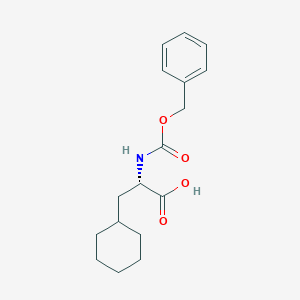

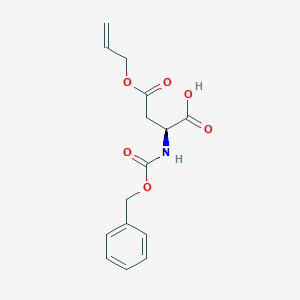

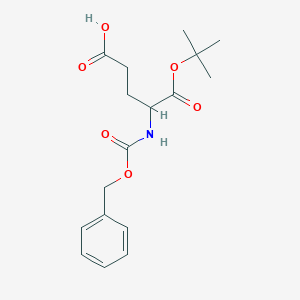

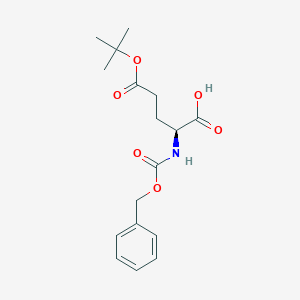

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate” is a complex organic compound . It is a derivative of leucine .

Synthesis Analysis

The synthesis of similar compounds often involves the use of α-amino acid-derived chiral components such as aldehydes and -iso-α cyanoacetates, in a sequential Ugi reaction/cyclization two-step strategy . This opens the door to the synthesis of structurally distinct scaffolds, characterized by the presence of L-Ala and/or L-Phe-derived side chains .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzyloxy carbonyl group is a significant component of the molecule .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .科学研究应用

Coupling Agent Synthesis

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate plays a crucial role in the synthesis of heterobifunctional coupling agents. These agents are vital for chemoselective conjugation of proteins and enzymes, a fundamental process in bioconjugation chemistry. Reddy et al. (2005) developed an efficient synthesis protocol for a heterobifunctional coupling agent, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid and achieving high purity and yield through a seven-step process (Reddy et al., 2005).

Chemical Synthesis and Biological Evaluation

The compound's structure has similarities with compounds used in the synthesis and biological evaluation of flavors with modifying properties. Arthur et al. (2015) conducted a comprehensive toxicological evaluation of structurally related flavors to assess their safety for food and beverage applications. These compounds, like (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate, exhibited minimal oxidative metabolism and rapid elimination in rat pharmacokinetic studies (Arthur et al., 2015).

Synthesis of Analogs and Derivatives

The compound is also structurally related to various synthesized analogs and derivatives used for different scientific applications. For instance, Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of 2-aminoadipic acid, starting from dimethyl rac-2,5-dibromohexanedioate, which involved the creation of an 8-azabicyclo[3.2.1]octane skeleton (Kubyshkin et al., 2009).

安全和危害

While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

The future directions for this compound could involve its use in the synthesis of small-molecule PPI modulators . These compounds have begun to gain attention as viable targets for therapeutic intervention . In particular, the targeting of protein-protein interactions relevant to cancer is of fundamental importance .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAOBGXYLNLLJE-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357447 |

Source

|

| Record name | Z-D-VAL-OSU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |

CAS RN |

4467-55-4 |

Source

|

| Record name | Z-D-VAL-OSU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

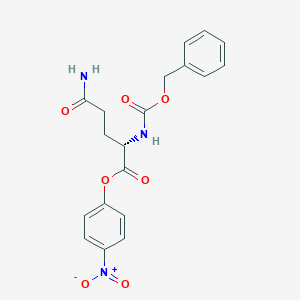

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)